1-Piperidineacetamide, N-(3-methylphenyl)-4-(2-pyridinyl)-
1-Piperidineacetamide, N-(3-methylphenyl)-4-(2-pyridinyl)-
A412997 is a dopamine D4 receptor.
Brand Name:
Vulcanchem
CAS No.:
630116-49-3
VCID:
VC0516537
InChI:
InChI=1S/C19H23N3O/c1-15-5-4-6-17(13-15)21-19(23)14-22-11-8-16(9-12-22)18-7-2-3-10-20-18/h2-7,10,13,16H,8-9,11-12,14H2,1H3,(H,21,23)
SMILES:
CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=CC=CC=N3
Molecular Formula:
C19H23N3O
Molecular Weight:
309.4 g/mol
1-Piperidineacetamide, N-(3-methylphenyl)-4-(2-pyridinyl)-
CAS No.: 630116-49-3
Inhibitors
VCID: VC0516537
Molecular Formula: C19H23N3O
Molecular Weight: 309.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 630116-49-3 |
---|---|
Product Name | 1-Piperidineacetamide, N-(3-methylphenyl)-4-(2-pyridinyl)- |
Molecular Formula | C19H23N3O |
Molecular Weight | 309.4 g/mol |
IUPAC Name | N-(3-methylphenyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide |
Standard InChI | InChI=1S/C19H23N3O/c1-15-5-4-6-17(13-15)21-19(23)14-22-11-8-16(9-12-22)18-7-2-3-10-20-18/h2-7,10,13,16H,8-9,11-12,14H2,1H3,(H,21,23) |
Standard InChIKey | JFCDMGGMCUKHST-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=CC=CC=N3 |
Canonical SMILES | CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=CC=CC=N3 |
Appearance | Solid powder |
Description | A412997 is a dopamine D4 receptor. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 2-(3',4',5',6'-tetrahydro-2'H-(2,4') bipyridinyl-1'-yl)-N-m-tolyl-acetamide A-412997 |
Reference | 1: Good CH, Wang H, Chen YH, Mejias-Aponte CA, Hoffman AF, Lupica CR. Dopamine D4 receptor excitation of lateral habenula neurons via multiple cellular mechanisms. J Neurosci. 2013 Oct 23;33(43):16853-64. doi: 10.1523/JNEUROSCI.1844-13.2013. PubMed PMID: 24155292; PubMed Central PMCID: PMC3807019. |
PubChem Compound | 10425450 |
Last Modified | Nov 11 2021 |
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